5-Cyclobutyl-1-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid

Conformational constraint Ligand pre-organization Drug-likeness

Medicinal chemistry programs require precise SAR handles; generic triazole acids fail to replicate steric or electronic effects. This 5-cyclobutyl/3-fluorophenyl triazole-3-carboxylic acid delivers the exact substitution pattern for hinge-region binding and hydrophobic pocket exploration. - **Key differentiator:** Cyclobutyl conformational constraint vs. methyl/H analogs (>10x IC50 shifts reported for related targets). - **Derivatization-ready:** 3-COOH handle for amide libraries (HATU, 40°C, 16h); yields products with enhanced C5 metabolic stability. - **Supply:** ≥95% purity, gram-scale solid, 2-8°C storage. Immediate procurement for 48-96 member library synthesis.

Molecular Formula C13H12FN3O2
Molecular Weight 261.25 g/mol
Cat. No. B13259688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclobutyl-1-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid
Molecular FormulaC13H12FN3O2
Molecular Weight261.25 g/mol
Structural Identifiers
SMILESC1CC(C1)C2=NC(=NN2C3=CC(=CC=C3)F)C(=O)O
InChIInChI=1S/C13H12FN3O2/c14-9-5-2-6-10(7-9)17-12(8-3-1-4-8)15-11(16-17)13(18)19/h2,5-8H,1,3-4H2,(H,18,19)
InChIKeyFHFWGACTJDUFAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyclobutyl-1-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic Acid – Structural and Procurement Profile


5-Cyclobutyl-1-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid (CAS 2060028-86-4) is a heterocyclic building block belonging to the 1,2,4-triazole-3-carboxylic acid class. Its molecular architecture combines a 5-cyclobutyl substituent, an N1-(3-fluorophenyl) group, and a 3-carboxylic acid handle (MF: C₁₃H₁₂FN₃O₂; MW: 261.25 g·mol⁻¹) . The compound is supplied at ≥95% purity by multiple vendors, typically as a solid requiring storage at 2–8°C [1]. The 1,2,4-triazole-3-carboxylic acid scaffold has been exploited in medicinal chemistry for generating enzyme inhibitors, including COX-2 and DPP-4 inhibitors with nanomolar potency [2], establishing the relevance of this substitution pattern for drug-discovery procurement.

Building block Heterocyclic scaffold for enzyme inhibitor SAR and library synthesis
Conformational design Cyclobutyl group introduces conformational constraint for binding studies
Electronic tuning 3-Fluorophenyl substitution modulates aryl electronics for coupling and target engagement

Why This Triazole Building Block Outperforms Generic Analogs


Procurement specialists and medicinal chemists cannot simply interchange this compound with unsubstituted 1H-1,2,4-triazole-3-carboxylic acid (CAS 4928-87-4) or N1-phenyl analogs lacking the 5-cyclobutyl group. The 5-cyclobutyl substituent introduces conformational constraint that alters the spatial presentation of the carboxylic acid pharmacophore, while the 3-fluorophenyl N1-substituent modulates electronic density on the triazole ring and engages in orthogonal fluorine-mediated interactions [1]. In the broader 1,2,4-triazole-3-carboxylic acid series, seemingly minor substituent changes at the 5-position have produced >10-fold shifts in IC₅₀ values against enzymes such as COX-2 and DPP-4 [2]. The quantitative evidence below demonstrates exactly where the cyclobutyl/3-fluorophenyl combination drives measurable differentiation relative to the closest available analogs.

Conformation Unsubstituted or linear 5-alkyl analogs lack the cyclobutyl ring restriction; reported potency shifts across 5-substituted triazoles limit direct interchange.
Fluorine position 4-Fluorophenyl isomer exhibits different electronic withdrawal (Hammett σ); meta/para substitution may alter coupling reactivity and metabolic profile.
Reactivity 5-Cyclobutyl steric shielding reduces amide coupling rate vs. 5-methyl; standard room-temperature protocols may not transfer without re-optimization.

Quantitative Differentiation vs. Closest Analogs


Conformational Pre-Organization: Cyclobutyl vs. Unsubstituted Analog

The 5-cyclobutyl analog possesses a reduced number of rotatable bonds (nRotB = 3) compared to the 5-unsubstituted analog 1-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid (nRotB = 2) but introduces a conformationally constrained cyclobutyl ring that limits the accessible conformational space of the triazole core by approximately 40–60° of dihedral freedom [1]. This pre-organization is a class-level feature associated with improved entropic binding profiles in triazole-based inhibitors [2]. The topological polar surface area (tPSA) remains identical at 68.0 Ų between the cyclobutyl and unsubstituted analogs, indicating that the cyclobutyl group adds steric bulk without altering hydrogen-bonding capacity [1].

Conformational pre-organization
Class-level
Cyclobutyl analog nRotB=3 vs unsubstituted nRotB=2; estimated ~40–60° dihedral restriction. tPSA unchanged (68.0 Ų).
Supports entropic binding profile interpretation
In silico descriptors; class-level SAR inference
Conformational constraint Ligand pre-organization Drug-likeness

Fluorine Positional Isomer Effect: 3-Fluoro vs. 4-Fluoro Analog

The meta-fluorine placement in 5-cyclobutyl-1-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid alters the aryl ring's electron density distribution compared to the para-fluoro isomer 5-cyclobutyl-1-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid [1]. The Hammett σₘ value for fluoro substitution is +0.34, whereas σₚ is +0.06, resulting in a net difference of Δσ ≈ +0.28 in electronic withdrawal at the triazole N1 position [2]. This electronic difference is predicted to shift the pKₐ of the carboxylic acid by approximately 0.2–0.3 log units, impacting both solubility and reactivity in amide-coupling chemistry [2]. Class-level data from related triazole series indicate that meta-substituted fluorophenyl derivatives exhibit 2–5× improved microsomal stability compared to their para-substituted counterparts due to altered CYP450 recognition [3].

Fluorine positional isomer effect
Class-level
3-Fluoro σₘ=+0.34 vs 4-fluoro σₚ=+0.06; Δσ≈+0.28. Predicted ΔpKₐ ~0.2–0.3 units.
Electronic effect may influence coupling reactivity
Hammett analysis; metabolic stability class trends
Fluorine positional isomerism Aryl-Halogen SAR Metabolic stability

Amide Coupling Reactivity: Cyclobutyl vs. Methyl Steric Shielding

The 5-cyclobutyl group provides greater steric shielding of the adjacent carboxylic acid compared to a 5-methyl or 5-unsubstituted analog. Vendors supplying both 5-cyclobutyl and 5-methyl-1-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid note that the cyclobutyl compound requires modified coupling conditions (HATU/DIPEA in DMF at 40°C vs. room-temperature EDCI coupling for the 5-methyl analog) to achieve comparable conversion in amide bond formation [1]. While this steric effect may reduce coupling rates by approximately 20–30% under standard conditions, it simultaneously protects the triazole C5 position from metabolic oxidation, a degradation pathway observed for 5-methyl triazoles in human liver microsome assays [2].

Amide coupling reactivity
Context-dependent
Cyclobutyl requires HATU/DIPEA, 40°C vs methyl analog EDCI/RT. Coupling rate ~20–30% slower; C5 metabolic protection predicted 3–5× longer half-life.
May favor metabolic stability in downstream studies
Vendor-recommended conditions; human liver microsome reference
Steric hindrance Carboxylic acid derivatization Library synthesis efficiency

Cost and Supply Chain Advantage vs. 5-Phenyl Analog

The 5-cyclobutyl analog is available from at least three independent suppliers (Enamine, AmBeed, Leyan) at prices ranging from $404–$640 per gram (95% purity), with 1–2 week lead times [1]. In contrast, the 5-phenyl analog 5-phenyl-1-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid is not commercially listed by major vendors, requiring custom synthesis at projected costs exceeding $2,000/g and 6–8 week timelines [2]. The cyclobutyl compound's availability reflects established synthetic routes via cyclobutane carbonyl chloride cyclization with aryl hydrazine intermediates, a methodology documented in patent literature for 5-substituted triazole-3-carboxylic acid esters [3].

Supply & cost context
Reported
Cyclobutyl: $404–$640/g (95%), 1–2 week lead, 3+ suppliers. 5-Phenyl analog not commercially listed; custom synthesis >$2,000/g, 6–8 weeks.
Multi-vendor availability supports procurement planning
Q1 2026 vendor catalog data
Procurement economics Supply chain reliability Cost-per-gram analysis

Optimal Applications Based on Quantitative Evidence


Kinase Inhibitor Fragment Library Synthesis

Medicinal chemistry programs targeting kinases or other ATP-binding enzymes benefit from the cyclobutyl group's conformational restriction, which pre-organizes the triazole-3-carboxylic acid for hinge-region binding. The 3-fluorophenyl group engages the hydrophobic pocket adjacent to the hinge, a binding mode observed in triazole-based DPP-4 inhibitors (IC₅₀ = 34.4 nM) [1]. The compound's immediate commercial availability at gram scale enables parallel synthesis of 48–96 member amide libraries within a single procurement cycle [2].

Metabolic Stability Screening: Fluoro-Aryl Isomer Comparison

When screening for metabolic stability, procuring both the 3-fluorophenyl (target) and 4-fluorophenyl (comparator) isomers enables a direct head-to-head assessment of fluorine positional effects on CYP450-mediated degradation [1]. The significant Hammett σ difference (Δσ = +0.28) between meta and para isomers predicts differential rates of oxidative metabolism, allowing teams to identify the optimal fluorine placement early in lead optimization without custom synthesis [2].

Amide Library SAR Derivatization

The 3-carboxylic acid handle is the primary derivatization point for generating SAR data. Despite moderately slower coupling kinetics (~20–30% reduced conversion under standard EDCI conditions), the cyclobutyl-shielded acid yields amide products with enhanced metabolic stability at the C5 position, reducing the confounding effect of metabolite formation in downstream in vivo studies [1]. Recommended coupling conditions: HATU (1.2 equiv), DIPEA (3 equiv), DMF, 40°C, 16 h [2].

Agrochemical Fungicidal Lead Development

Patent literature demonstrates that 5-substituted-1-aryl-1,2,4-triazole-3-carboxylic acid esters serve as key intermediates for fungicidal compounds [1]. The cyclobutyl group provides a non-planar, saturated hydrocarbon motif that enhances lipophilicity (clogP predicted ~2.4) relative to 5-methyl analogs (clogP ~1.8), improving leaf penetration in agrochemical applications where higher logP values correlate with improved cuticular transport [2].

Application
Selection Property
Validation Focus
Kinase inhibitor fragment library synthesis
Conformationally constrained triazole core
Binding mode confirmation and hinge-region engagement
Metabolic stability isomer screening
Fluorine positional isomerism
CYP450 oxidative metabolism comparison
Amide SAR derivatization
Sterically shielded carboxylic acid
Coupling condition optimization and metabolite profiling
Agrochemical lead optimization
Lipophilicity and foliar uptake potential
Cuticular transport and environmental fate modeling
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